molecular formula C9H13BO5 B1586874 2,3,6-Trimethoxyphenylboronic acid CAS No. 380430-67-1

2,3,6-Trimethoxyphenylboronic acid

Cat. No.: B1586874
CAS No.: 380430-67-1
M. Wt: 212.01 g/mol
InChI Key: PBJYOPCURLYSAG-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO5. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the benzene ring, which influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethoxyphenylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2,3,6-trimethoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides in the presence of a palladium catalyst. The trimethoxyphenyl group enhances the reactivity and selectivity of the coupling process.

Table 1: Summary of Suzuki-Miyaura Reaction Conditions

ReactantsCatalystBaseSolventYield (%)
Aryl Halide + this compoundPd(OAc)2_2 + PPh3_3NaOHToluene85
Vinyl Halide + this compoundPd(PPh3_3)4_4K2_2CO3_3DMF90

The efficiency of this reaction makes it a valuable tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Inhibitors in Medicinal Chemistry

Recent studies have highlighted the potential of this compound as a scaffold for developing inhibitors targeting specific biological pathways. For instance, modifications to the trimethoxy group can enhance the compound's selectivity and potency against various biological targets.

Case Study: ALK2 Inhibition

In a study investigating structure-activity relationships (SAR) for ALK2 inhibitors, derivatives of phenylboronic acids were synthesized and evaluated for their inhibitory activity against bone morphogenetic protein (BMP) signaling pathways. The presence of methoxy groups was found to significantly influence both potency and selectivity:

  • Compound Variants : Modifications at the methoxy positions led to variations in IC50_{50} values ranging from nanomolar to micromolar concentrations.
  • Selectivity : Alterations to the trimethoxy group increased selectivity for BMP versus TGF-β signaling pathways.

This demonstrates the compound's utility in developing targeted therapies for conditions related to dysregulated BMP signaling.

Sensor Development

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in sensor technology for detecting sugars and other biomolecules:

  • Fluorescent Sensors : The incorporation of this boronic acid into polymer matrices has been investigated for creating fluorescent sensors capable of detecting glucose levels in biological samples.

Comparison with Similar Compounds

Comparison: 2,3,6-Trimethoxyphenylboronic acid is unique due to the specific positioning of its methoxy groups, which can significantly influence its reactivity and interactions in chemical reactions. Compared to 2,4,6-Trimethoxyphenylboronic acid, the 2,3,6-isomer may exhibit different steric and electronic properties, affecting its suitability for certain applications. Similarly, the presence of methyl groups in 2,4,6-Trimethylphenylboronic acid alters its chemical behavior compared to the methoxy-substituted analogs .

Biological Activity

2,3,6-Trimethoxyphenylboronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring with three methoxy substituents at the 2, 3, and 6 positions. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural attributes suggest that it may serve as a valuable tool in the development of therapeutic agents, particularly in cancer treatment.

  • Molecular Formula : C₉H₁₃BO₅
  • Molecular Weight : Approximately 212.01 g/mol
  • Appearance : White solid
  • Melting Point : 74 to 79 °C
  • Solubility : Slightly soluble in acetonitrile and chloroform
  • Predicted pKa : Approximately 8.50

Research indicates that this compound exhibits biological activity through its ability to inhibit various receptor tyrosine kinases (RTKs), including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These receptors are critical in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy. Inhibition of these pathways can hinder tumor growth, particularly in prostate cancer.

Anticancer Properties

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that compounds structurally related to boronic acids showed significant growth inhibition against a panel of human cancer cell lines. For instance, derivatives with similar structures exhibited IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating potent anticancer activity .
  • Mechanistic Insights :
    • The compound's ability to disrupt tubulin polymerization was noted, which is crucial for mitotic spindle formation during cell division. This mechanism suggests that this compound could induce apoptosis in cancer cells by interfering with their ability to divide .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,3,4-Trimethoxyphenylboronic acidC₉H₁₃BO₅Different methoxy substitution pattern
2,4,6-Trimethoxyphenylboronic acidC₉H₁₃BO₅Similar structure but different methoxy positions
Phenylboronic acidC₆H₇BO₂Basic structure without additional substituents

The unique arrangement of methoxy groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Suzuki-Miyaura Coupling :
    • This method allows for the efficient formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl halides using palladium catalysts under basic conditions.
  • Alternative Synthetic Routes :
    • Other synthetic strategies may include direct functionalization of phenolic precursors or modifications of existing boronic acids to yield the desired compound.

Future Research Directions

While preliminary studies indicate promising biological activities for this compound as an anticancer agent, further research is essential to:

  • Explore its full pharmacological profile.
  • Investigate potential side effects and toxicity.
  • Assess its efficacy in vivo using animal models.

Properties

IUPAC Name

(2,3,6-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYOPCURLYSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378573
Record name 2,3,6-TRIMETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-67-1
Record name 2,3,6-TRIMETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trimethoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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